molecular formula C5H2Cl2NNaO2S B13129002 Sodium 4,6-dichloropyridine-3-sulfinate

Sodium 4,6-dichloropyridine-3-sulfinate

Cat. No.: B13129002
M. Wt: 234.03 g/mol
InChI Key: MUHWGVILNFOPQW-UHFFFAOYSA-M
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Description

Sodium 4,6-dichloropyridine-3-sulfinate is an organosulfur compound that features a pyridine ring substituted with chlorine atoms at the 4 and 6 positions and a sulfinic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4,6-dichloropyridine-3-sulfinate typically involves the sulfonation of 4,6-dichloropyridine. One common method includes the reaction of 4,6-dichloropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the sulfinate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps, such as crystallization or filtration, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Sodium 4,6-dichloropyridine-3-sulfonate.

    Reduction: 4,6-dichloropyridine-3-sulfide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4,6-dichloropyridine-3-sulfinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 4,6-dichloropyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-chloropyridine-3-sulfinate
  • Sodium 6-chloropyridine-3-sulfinate
  • Sodium pyridine-3-sulfinate

Uniqueness

Sodium 4,6-dichloropyridine-3-sulfinate is unique due to the presence of two chlorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where such reactivity is desired.

Properties

Molecular Formula

C5H2Cl2NNaO2S

Molecular Weight

234.03 g/mol

IUPAC Name

sodium;4,6-dichloropyridine-3-sulfinate

InChI

InChI=1S/C5H3Cl2NO2S.Na/c6-3-1-5(7)8-2-4(3)11(9)10;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

MUHWGVILNFOPQW-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=CN=C1Cl)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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